molecular formula C17H25NO2 B025349 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane CAS No. 93413-70-8

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane

Cat. No.: B025349
CAS No.: 93413-70-8
M. Wt: 275.4 g/mol
InChI Key: LAMCFGHHGFIVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This particular compound features a spiro[5.5]undecane core with a 4-methoxyphenyl and a 3-methyl substituent, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its simplicity and efficiency in introducing various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is unique due to its specific combination of the spirocyclic scaffold with the methoxyphenyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMCFGHHGFIVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-70-8
Record name 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane, (5RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0KZX6545W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.